2,7-Dimethylnaphthalene
Overview
Description
2,7-Dimethylnaphthalene is an organic compound with the molecular formula C12H12. It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Mechanism of Action
Target of Action
It is known to interact with theOH radical .
Mode of Action
The reaction of 2,7-Dimethylnaphthalene is mainly initiated by the addition of the OH radical to the C(1) position, forming a radical adduct .
Biochemical Pathways
The interaction with the oh radical suggests that it may be involved inoxidative processes .
Result of Action
It is known to form a radical adduct through its interaction with the oh radical .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemical species, temperature, and pressure can affect the rate and extent of its interaction with the OH radical .
Biochemical Analysis
Biochemical Properties
It has been found that the atmospheric oxidation mechanism of 2,7-Dimethylnaphthalene is initiated by an OH radical . This reaction is mainly initiated by OH addition to the C1 position to form a radical adduct .
Molecular Mechanism
The molecular mechanism of this compound involves the atmospheric oxidation mechanism initiated by an OH radical . The reaction is mainly initiated by OH addition to the C1 position to form a radical adduct
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dimethylnaphthalene can be synthesized through several methods. One common method involves the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method involves the dehydrogenation of dimethyltetralin, which can be isomerized to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that involve the methylation of naphthalene. The use of zeolite catalysts has been reported to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized by atmospheric oxygen or other oxidizing agents.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Reagents like N-bromosuccinimide are used for bromination reactions.
Major Products:
Oxidation: The major products of oxidation are typically naphthoquinones.
Substitution: Bromination yields 2,7-bis(bromomethyl)naphthalene.
Scientific Research Applications
2,7-Dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Comparison with Similar Compounds
- 2,6-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 1,2-Dimethylnaphthalene
Comparison: 2,7-Dimethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other dimethylnaphthalenes, it exhibits different selectivity in electrophilic substitution reactions and has distinct oxidation pathways .
Properties
IUPAC Name |
2,7-dimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSMQNJLZKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060386 | |
Record name | 2,7-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-16-1 | |
Record name | 2,7-Dimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-DIMETHYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Dimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON63XH5BQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,7-Dimethylnaphthalene has the molecular formula C12H12 and a molecular weight of 156.23 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, studies have reported on the: * Nuclear Magnetic Resonance (NMR) spectra: These studies provide information about the hydrogen atom arrangement within the molecule. [, , ]* Fluorescence excitation and dispersed fluorescence spectra: These studies reveal information about the vibronic structures of the ground and excited singlet electronic states of this compound. []
A: this compound demonstrates stability under various conditions, making it suitable for diverse applications. For example:* High Temperatures: It can withstand the high temperatures used in processes like supercritical fluid extraction and zeolite-catalyzed reactions. [, , ]* Organic Solvents: It readily dissolves in organic solvents like ethanol and methanol, proving valuable for solubility studies and separation techniques. []
ANone: this compound serves as both a reactant and a product in zeolite-catalyzed reactions:
- Reactant: It undergoes isomerization and disproportionation reactions in the presence of zeolite catalysts like HZSM-5. [, , ]
- Product: It is formed selectively during the disproportionation of 2-methylnaphthalene over modified ZSM-5 catalysts, highlighting the shape-selective nature of these reactions. [, , ]
A: The unique pore structure of specific zeolites, like HZSM-5 and SAPO-11, favors the formation of this compound over other isomers. This shape selectivity arises from the specific pore dimensions and geometry of these catalysts, allowing preferential formation and diffusion of the desired this compound isomer. [, ]
ANone: Computational methods have played a crucial role in understanding and predicting the behavior of this compound:
- Adsorption Equilibria: Neural network models have been successfully employed to predict the adsorption of this compound and its isomers from supercritical carbon dioxide onto zeolites, showcasing the potential of computational approaches in separation processes. []
ANone: Studies show that this compound, a polycyclic aromatic hydrocarbon commonly found in crude oil, can be biodegraded by microorganisms under specific conditions:
- Anaerobic Degradation: In anoxic environments like contaminated aquifers, anaerobic microorganisms can degrade this compound, particularly in the presence of sulfate as an electron acceptor. [] This biodegradation process contributes to the natural attenuation of hydrocarbon pollutants in the environment.
ANone: Researchers utilize a variety of analytical techniques for the characterization and quantification of this compound:
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is widely employed for separating and identifying this compound in complex mixtures like coal extracts and environmental samples. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful tool for separating and quantifying this compound, especially when studying its adsorption behavior on different materials. []
ANone: The solubility of this compound has been investigated in various systems:
- Supercritical Carbon Dioxide: Studies have explored the solubility of this compound in supercritical carbon dioxide, a green solvent, to assess its potential for extraction and separation processes. []
- Binary and Ternary Mixtures: The solubility of this compound has been studied in binary mixtures with ethanol and methanol, as well as in ternary mixtures containing both solvents, providing valuable data for understanding its phase behavior and potential for crystallization-based separations. []
ANone: The research on this compound has witnessed significant advancements over the years:
- Early Studies on Thermodynamic Properties: Pioneering work focused on precisely measuring the thermodynamic properties of this compound, including its vapor pressure, enthalpy of vaporization, and heat capacity, laying the foundation for understanding its physical behavior. [, ]
- Exploration of Selective Synthesis: Researchers have dedicated significant efforts to develop selective synthesis routes for this compound, particularly focusing on shape-selective catalysis using zeolites, aiming for more efficient and sustainable production methods. []
ANone: The study of this compound exemplifies the interconnected nature of scientific disciplines:
- Organic Chemistry and Catalysis: Research on the synthesis and reactivity of this compound employing zeolite catalysts demonstrates the synergy between organic chemistry and catalysis, leading to novel approaches for producing valuable chemicals. [, ]
- Analytical Chemistry and Environmental Science: The application of analytical techniques like GC-MS to investigate the environmental fate and biodegradation of this compound highlights the crucial link between analytical chemistry and environmental science in addressing pollution concerns. []
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